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Compound Focus: Nazartinib

CAS No.: 1508250-71-2

Cat. No.: S547951

Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase
inhibitor. It was designed to target EGFR-sensitizing mutations and the Thr790Met resistance mutation while

sparing wild-type EGFR, which is a key differentiator from earlier generation TKIs [1] [2].

The safety profile presented below is primarily derived from a Phase 1 dose-escalation study involving 180
patients with advanced EGFR-mutant NSCLC. The most common adverse events (AEs) were generally low-

grade and manageable [1].

Adverse Event Summary and Management Guide

The table below summarizes the common adverse events and suggested management strategies based on the

available clinical data.

Most
Adverse Incidence (All Incidence

Common Management & Notes
Event Grades) (Grade 3-4)

Grade
Rash (All 62% (111/180) Grade 1-2 15% (27/180) Maculopapular rash (40%) was
types) most frequent. Minimal dose

reductions were required [1].
Diarrhea 45% (81/180) Grade 1-2 Information Manage with standard anti-
Missing diarrheal agents [1].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-interest
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Most
Adverse Incidence (All Incidence
Common Management & Notes
Event Grades) (Grade 3-4)
Grade
Pruritus 39% (70/180) Grade 1-2 Information Often associated with rash;
(Itching) Missing symptomatic management is
recommended [1].
Fatigue 30% (54/180) Grade 1-2 Information -
Missing
Stomatitis 30% (54/180) Grade 1-2 Information -
Missing
Pneumonia Information - 7% (12/180) A common serious infection;
Missing monitor patients closely [1].
Anaemia Information - 6% (10/180) -
Missing

Key Clinical Trial Design

The primary source of safety data is a multicenter, open-label, Phase 1 study (NCT02108964) [1].

¢ Objective: To assess the safety and determine the recommended Phase 2 dose (RP2D) of
nazartinib.
e Patient Population: 180 adults with stage IlIB-1IV EGFR-mutant NSCLC. Patients had varying
statuses of EGFR mutation and previous treatments.
e Dosing: Nazartinib was administered orally, once daily, across seven dose levels (75 mg to 350 mg)
on a continuous 28-day schedule.
e Key Outcomes:
o The maximum tolerated dose (MTD) was not met.
o The recommended Phase 2 dose (RP2D) was declared as 150 mg once daily (tablet
formulation).
o Serious adverse events suspected to be drug-related occurred in 9% (16/180) of patients [1].

Mechanism of Action and Toxicity Pathway

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

The following diagram illustrates how nazartinib's mechanism of action leads to both its efficacy and

characteristic adverse events, like skin rash.
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FAQs for Technical Support

Q1: What is the recommended phase 2 dose for nazartinib, and how was it determined? Al: The
recommended Phase 2 dose is 150 mg taken orally once daily. This was determined in a Phase 1 dose-
escalation study that tested doses from 75 mg to 350 mg. Although the maximum tolerated dose was not

reached, 150 mg was selected as the RP2D based on the overall safety and efficacy profile [1].
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Q2: What are the most common adverse events researchers should monitor in preclinical and clinical
studies? A2: The most frequent AEs are dermatological and gastrointestinal. Researchers should closely

monitor for:

¢ Rash, particularly maculopapular rash.

e Diarrhea.

e Pruritus (itching). These events were predominantly Grade 1-2 in severity, indicating they are
manageable in most cases [1].

Q3: Are there any serious adverse events or dose-limiting toxicities linked to nazartinib? A3: In the
Phase 1 study, Grade 3-4 adverse events were reported in 55% of patients, with rash being the most common
severe AE (15%). Serious adverse events suspected to be drug-related occurred in 9% of patients. Dose-

limiting toxicities were observed in 3% of patients at the 150 mg, 225 mg, and 350 mg dose levels [1].

Conclusion and Research Note

The available data from the Phase 1 trial indicates that nazartinib has a manageable safety profile with a
low rate of dose reductions due to adverse events. Skin-related toxicities are the most prominent but are

typically low-grade.

It is important to note that the most detailed safety information comes from a single Phase 1 study [1]. A later
search result describes a study protocol for a prospective trial on mazartinib, but no results are posted,

indicating that more recent or comprehensive clinical data may be limited or not yet publicly available [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b547951#nazartinib-adverse-event-

management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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